molecular formula C17H22N2O2S B2650665 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1904330-09-1

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2650665
CAS No.: 1904330-09-1
M. Wt: 318.44
InChI Key: XRQNFCRBVKJATF-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic acetamide derivative designed for pharmaceutical and biochemical research. Its molecular structure incorporates two pharmaceutically significant motifs: a 1H-indole ring and a tetrahydropyran (oxan) group linked via a thioether chain. The 1H-indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active compounds and its ability to interact with diverse enzymatic targets . This specific molecular architecture suggests potential as a key intermediate in the synthesis of novel therapeutic agents or as a tool compound for investigating biological mechanisms. The primary research applications of this compound are derived from its structural features. Indole-containing acetamide derivatives have demonstrated notable biological activities in scientific studies, including promising antiviral effects, particularly against respiratory syncytial virus (RSV) . Furthermore, analogous compounds featuring the acetamide core have been investigated as glucokinase activators for the potential treatment of type 2 diabetes and related metabolic disorders . Researchers can utilize this chemical to explore structure-activity relationships, develop new synthetic methodologies, and probe specific biological pathways. The inclusion of the tetrahydropyran moiety may influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind. All information provided is for research and development purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-indol-1-yl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-17(18-8-12-22-15-6-10-21-11-7-15)13-19-9-5-14-3-1-2-4-16(14)19/h1-5,9,15H,6-8,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQNFCRBVKJATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by an oxane-containing nucleophile.

    Formation of the Acetamide Group: The final step involves the acylation of the indole-oxane intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole or oxane derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula (MW) Key Structural Features Reported Bioactivity
Target Compound Oxan-4-ylsulfanylethyl group at indole-1, acetamide ~C₁₇H₂₁N₃O₂S (~347.4 g/mol) Polar oxane ring, thioether linkage Not explicitly reported
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepanyl group at indole-3, 4-chlorophenylacetamide C₂₃H₂₅ClN₄O₂S (481.0 g/mol) Seven-membered azepane ring, chloroaromatic group Unspecified (structural focus)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-sulfanyl linkage, indole-3 substitution Varies (e.g., C₁₆H₁₅N₅O₂S) Rigid oxadiazole core, multiple H-bond acceptors Antimicrobial
Y041-6230: 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide Phenylsulfanylethyl group, acetamido at indole-4 C₂₀H₂₁N₃O₂S (383.5 g/mol) Lipophilic phenyl group, acetamido substitution Screening compound (no data)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Phenylethyl group at indole-3 C₁₈H₁₈N₂O (290.3 g/mol) Chiral center, bulky aromatic substituent Intermediate for alkaloids

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability

  • The target compound’s oxan-4-ylsulfanyl group provides moderate polarity due to the oxygen atom in the tetrahydropyran ring, likely improving aqueous solubility compared to the lipophilic phenylsulfanyl group in Y041-6230 . In contrast, the azepanyl group in the compound from introduces a basic nitrogen, which may enhance membrane permeability but reduce solubility at physiological pH .

Impact of Heterocyclic Cores

  • The oxadiazole-containing analogs in exhibit rigid, planar structures with multiple hydrogen-bond acceptors, which may enhance binding to microbial enzymes (e.g., dihydrofolate reductase) . The target compound’s flexible oxane ring and thioether linkage could favor interactions with hydrophobic binding pockets.

Conversely, the target compound’s smaller oxane substituent may reduce steric hindrance while maintaining electronic interactions via the thioether sulfur .

Biological Activity Trends

  • Compounds with oxadiazole or chlorophenyl groups () show reported antimicrobial activity, suggesting that electron-withdrawing groups or halogen atoms enhance efficacy against pathogens . The target compound’s lack of such substituents may shift its activity toward other targets, such as serotonin receptors, given indole’s role in neurological pathways.

Biological Activity

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features an indole moiety linked to an oxan-4-ylsulfanyl group via an ethyl spacer, with an acetamide functional group. This unique structure may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives of indole have shown significant cytotoxic activity against various cancer cell lines. A study demonstrated that similar indole derivatives exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines . The compound's ability to inhibit cancer cell proliferation could be attributed to its interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. The presence of the oxan-4-ylsulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms. In vitro studies have shown that related compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Disruption of Cellular Membranes : The oxan group may play a role in altering membrane permeability, affecting both cancerous and bacterial cells.

Study on Anticancer Activity

In a recent study, various indole derivatives were synthesized and screened for anticancer activity. The most potent compound exhibited an IC50 value of 1.9 µg/mL against HCT116 cells, significantly lower than the standard drug doxorubicin (IC50 3.23 µg/mL) . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfanyl-containing indole compounds. Results indicated that these compounds displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential application of the compound in treating bacterial infections.

Data Tables

Activity Cell Line/Pathogen IC50/MIC Reference
AnticancerHCT1161.9 µg/mL
AnticancerMCF72.3 µg/mL
AntimicrobialStaphylococcus aureus12 µg/mL
AntimicrobialEscherichia coli15 µg/mL

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